

Spectroscopic Profile of 5-Hydroxy-5-methylhydantoin: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-5-methylhydantoin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **5-Hydroxy-5-methylhydantoin**. Due to the limited public availability of specific experimental spectra for this compound, this guide presents representative data based on the known chemical structure and typical values for related hydantoin derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of hydantoin-based compounds.

Introduction to 5-Hydroxy-5-methylhydantoin

5-Hydroxy-5-methylhydantoin, with the chemical formula $C_4H_6N_2O_3$, is a derivative of hydantoin, a heterocyclic organic compound.[1] Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structural characterization of these molecules is crucial for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and confirming the identity of such compounds.

Spectroscopic Data

The following tables summarize the representative spectroscopic data for **5-Hydroxy-5-methylhydantoin**. This data is compiled based on the analysis of its functional groups and

comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Representative ^1H NMR Data for **5-Hydroxy-5-methylhydantoin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	Singlet	1H	N-H (amide)
~7.9	Singlet	1H	N-H (amide)
~5.5	Singlet	1H	O-H (hydroxyl)
~1.4	Singlet	3H	C-CH ₃ (methyl)

Table 2: Representative ^{13}C NMR Data for **5-Hydroxy-5-methylhydantoin**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~175	Quaternary	C=O (carbonyl)
~158	Quaternary	C=O (carbonyl)
~70	Quaternary	C-OH (carbinol)
~25	Primary	-CH ₃ (methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Representative IR Absorption Data for **5-Hydroxy-5-methylhydantoin**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3400 - 3200	Strong, Broad	O-H	Stretching
3300 - 3100	Medium	N-H	Stretching
1780 - 1720	Strong	C=O	Stretching (Amide I)
1720 - 1680	Strong	C=O	Stretching (Amide I)
1450 - 1350	Medium	C-H	Bending
1200 - 1000	Medium	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Table 4: Representative Mass Spectrometry Data for **5-Hydroxy-5-methylhydantoin**

m/z Ratio	Relative Intensity (%)	Assignment
130	Moderate	[M] ⁺ (Molecular Ion)
115	High	[M - CH ₃] ⁺
87	Moderate	[M - C ₂ H ₃ O] ⁺
72	High	[M - C ₂ H ₂ O ₂] ⁺
43	High	[C ₂ H ₃ O] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **5-Hydroxy-5-methylhydantoin** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CD_3OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- **1H NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is generally necessary compared to 1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

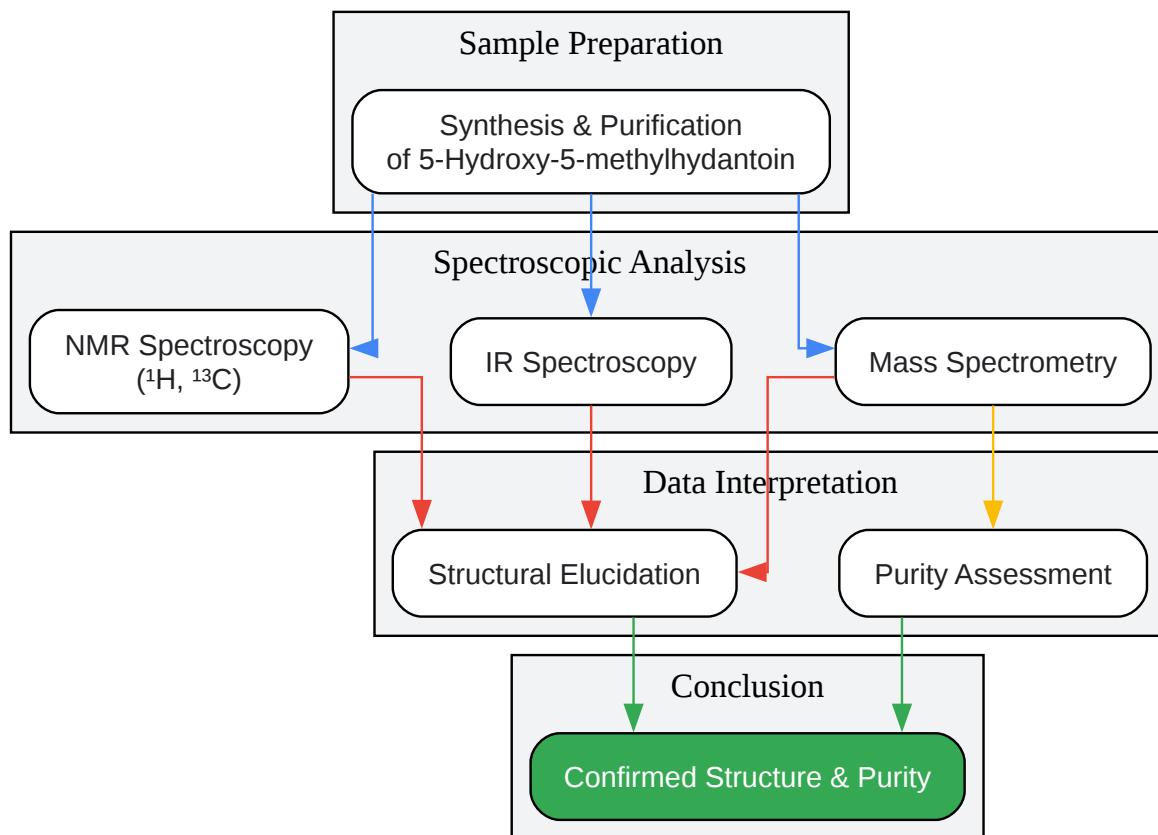
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **5-Hydroxy-5-methylhydantoin** sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples dissolved in a suitable solvent. For GC-MS, the sample is vaporized in a heated injection port.
- **Ionization:** Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to preserve the molecular ion.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **5-Hydroxy-5-methylhydantoin**.



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Caption: General workflow for the spectroscopic analysis of **5-Hydroxy-5-methylhydantoin**.

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References

- 1. 5-Hydroxy-5-methylhydantoin | $\text{C}_4\text{H}_6\text{N}_2\text{O}_3$ | CID 3014609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxy-5-methylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b043818#spectroscopic-data-of-5-hydroxy-5-methylhydantoin-nmr-ir-mass-spec>]

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